



Analytical methods for "N-(2-aminoethyl)-2hydroxybenzamide" quantification

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Compound of Interest		
Compound Name:	N-(2-aminoethyl)-2-	
	hydroxybenzamide	
Cat. No.:	B3132048	Get Quote

An increasing interest in novel therapeutic agents necessitates the development of robust and reliable analytical methods for their quantification. "N-(2-aminoethyl)-2-hydroxybenzamide" is a molecule of interest in pharmaceutical research, and accurate determination of its concentration in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantification of "N-(2-aminoethyl)-2-hydroxybenzamide" using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The quantification of "N-(2-aminoethyl)-2-hydroxybenzamide" can be effectively achieved using two primary analytical techniques:

- HPLC-UV: A widely accessible and cost-effective method suitable for the analysis of bulk drug substance, pharmaceutical formulations, and in-vitro samples. The presence of the aromatic ring and chromophores in the molecule allows for sensitive detection by UV absorbance.
- LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the analyte
 in complex biological matrices such as plasma, urine, and tissue homogenates, where low
 concentrations are expected.



Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of "N-(2-aminoethyl)-2-hydroxybenzamide". These values are based on methods developed for structurally similar compounds and represent expected performance.[1][2][3][4][5][6]

Parameter	HPLC-UV Method	LC-MS/MS Method
Linearity Range	0.1 - 100 μg/mL	0.1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.999	> 0.995
Limit of Detection (LOD)	~30 ng/mL	~0.05 ng/mL
Limit of Quantification (LOQ)	~100 ng/mL	~0.1 ng/mL
Accuracy (% Recovery)	95 - 105%	90 - 110%
Precision (% RSD)	< 5%	< 15%
Matrix	Bulk Material, Formulations, Buffer	Plasma, Urine, Tissue Homogenates

Experimental Protocols High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of "N-(2-aminoethyl)-2-hydroxybenzamide" in non-biological matrices.

3.1.1. Materials and Reagents

- "N-(2-aminoethyl)-2-hydroxybenzamide" reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Water (HPLC grade)
- Formic acid (or other suitable buffer)
- 0.45 μm syringe filters

3.1.2. Instrumentation

- HPLC system with a quaternary or binary pump
- Autosampler
- · Column oven
- UV-Vis detector

3.1.3. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 10 minutes, then reequilibrate
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 μL
Detection	UV at 235 nm and 302 nm[7]

3.1.4. Standard and Sample Preparation

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of "N-(2-aminoethyl)-2-hydroxybenzamide" reference standard in 10 mL of methanol.



- Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 μg/mL).
- Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 μ m syringe filter, and inject into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of "N-(2-aminoethyl)-2-hydroxybenzamide" in biological matrices.

3.2.1. Materials and Reagents

- "N-(2-aminoethyl)-2-hydroxybenzamide" reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (or other biological matrix)

3.2.2. Instrumentation

- UHPLC or HPLC system
- Autosampler
- · Column oven
- Tandem mass spectrometer with an electrospray ionization (ESI) source



3.2.3. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, then re- equilibrate
Flow Rate	0.4 mL/min
Column Temp.	40 °C
Injection Vol.	5 μL

3.2.4. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Analyte:m/z 181.1 -> 121.1 (Quantifier), 181.1 -> 93.1 (Qualifier)IS: To be determined
Source Temp.	150 °C
Desolvation Gas	Nitrogen at 800 L/hr
Cone Gas	Nitrogen at 50 L/hr
Collision Gas	Argon

(Note: MRM transitions are hypothetical and should be optimized based on the fragmentation pattern of the analyte.)

3.2.5. Standard and Sample Preparation (for Plasma)

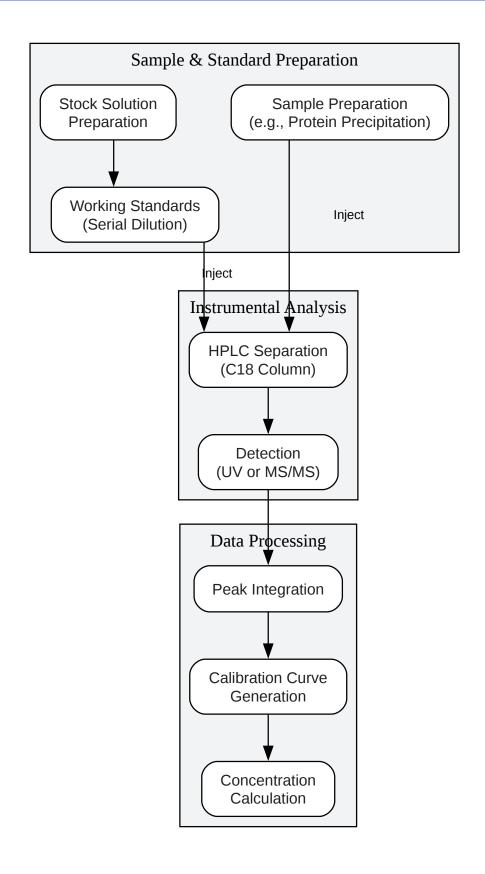


- Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.
- Spiked Calibration Standards: Spike blank plasma with the analyte stock solution to prepare calibration standards covering the desired concentration range (e.g., 0.1 to 1000 ng/mL).
- Sample Preparation (Protein Precipitation):
 - \circ To 100 μ L of plasma sample, calibration standard, or quality control sample, add 20 μ L of the internal standard working solution.
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.
 - Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

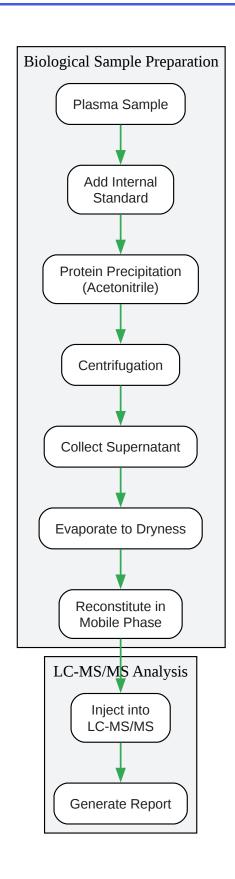




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Caption: General workflow for the quantification of "N-(2-aminoethyl)-2-hydroxybenzamide".





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Caption: Detailed workflow for biological sample preparation for LC-MS/MS analysis.



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